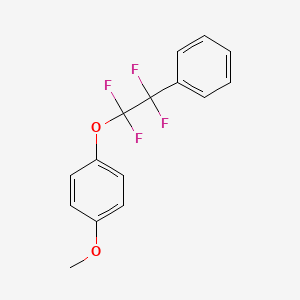
(3-Cyclopropylmorpholin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Cyclopropylmorpholin-3-yl)methanol is a chemical compound belonging to the morpholine class. It is characterized by a morpholine ring substituted with a cyclopropyl group and a hydroxymethyl group. This compound has garnered interest due to its unique chemical and biological properties, making it a valuable subject for various fields of research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopropylmorpholin-3-yl)methanol typically involves the reaction of cyclopropylamine with formaldehyde and morpholine under controlled conditions. The reaction proceeds through a series of steps including coupling, cyclization, and reduction reactions. The use of transition metal catalysts and stereoselective methods can enhance the yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize readily available starting materials and optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of solid-phase synthesis and advanced catalytic systems can further streamline the production process .
化学反応の分析
Types of Reactions: (3-Cyclopropylmorpholin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different morpholine derivatives.
Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various morpholine derivatives .
科学的研究の応用
(3-Cyclopropylmorpholin-3-yl)methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials, catalysts, and chemical processes
作用機序
The mechanism of action of (3-Cyclopropylmorpholin-3-yl)methanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act on kinases involved in cell cycle regulation and cytokinesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Morpholine: A basic heterocyclic compound with a similar structure but lacking the cyclopropyl and hydroxymethyl groups.
Cyclopropylamine: Contains the cyclopropyl group but lacks the morpholine ring.
(2-Chloroquinolin-3-yl)methanol: Another compound with a similar methanol group but different core structure.
Uniqueness: (3-Cyclopropylmorpholin-3-yl)methanol is unique due to its combination of the morpholine ring, cyclopropyl group, and hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(3-cyclopropylmorpholin-3-yl)methanol |
InChI |
InChI=1S/C8H15NO2/c10-5-8(7-1-2-7)6-11-4-3-9-8/h7,9-10H,1-6H2 |
InChIキー |
JPQVGMIPEFAIQP-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(COCCN2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


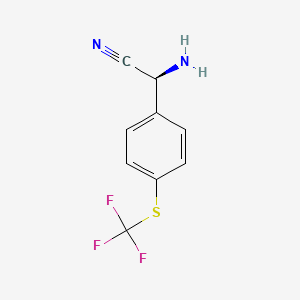


![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13434688.png)


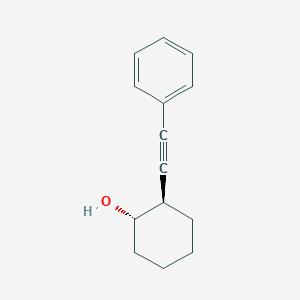
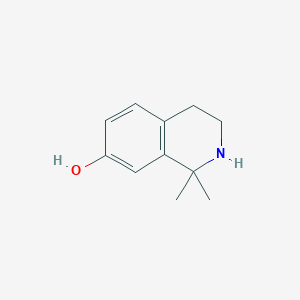
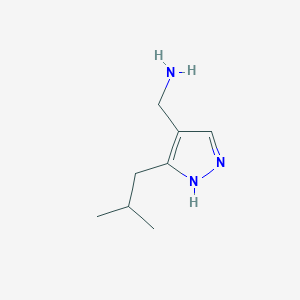
![1-Acetyl-2,3-dihydro-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B13434726.png)
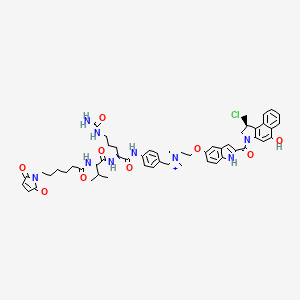
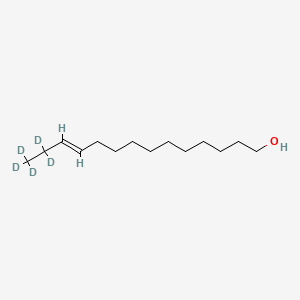
![(1R,3S,5S,6R)-8-Methyl-8-azabicyclo[3.2.1]octane-3,6-diol](/img/structure/B13434750.png)
